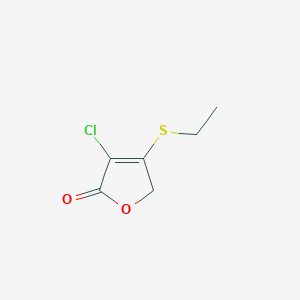
3-Chloro-4-(ethylsulfanyl)furan-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(ethylsulfanyl)furan-2(5H)-one is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features a chlorine atom and an ethylsulfanyl group attached to the furan ring, making it unique in its structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(ethylsulfanyl)furan-2(5H)-one typically involves the chlorination of a furan derivative followed by the introduction of the ethylsulfanyl group. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-(ethylsulfanyl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding a less reactive furan derivative.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or ammonia can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated furan derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(ethylsulfanyl)furan-2(5H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which 3-Chloro-4-(ethylsulfanyl)furan-2(5H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine and ethylsulfanyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-4-(methylsulfanyl)furan-2(5H)-one
- 3-Chloro-4-(propylsulfanyl)furan-2(5H)-one
- 3-Bromo-4-(ethylsulfanyl)furan-2(5H)-one
Uniqueness
3-Chloro-4-(ethylsulfanyl)furan-2(5H)-one is unique due to the specific combination of chlorine and ethylsulfanyl groups attached to the furan ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the ethylsulfanyl group, in particular, influences the compound’s solubility, stability, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
62674-14-0 |
|---|---|
Molekularformel |
C6H7ClO2S |
Molekulargewicht |
178.64 g/mol |
IUPAC-Name |
4-chloro-3-ethylsulfanyl-2H-furan-5-one |
InChI |
InChI=1S/C6H7ClO2S/c1-2-10-4-3-9-6(8)5(4)7/h2-3H2,1H3 |
InChI-Schlüssel |
OALVRBGYUAZLQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=C(C(=O)OC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14511243.png)

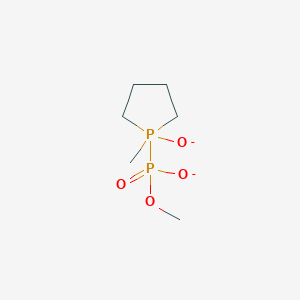


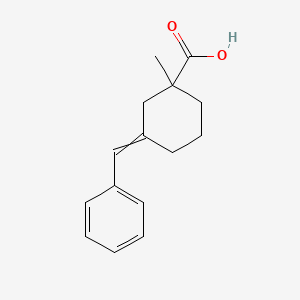
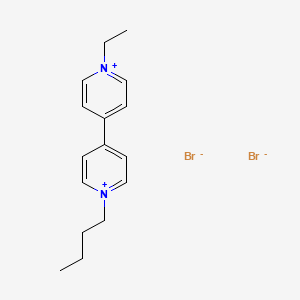
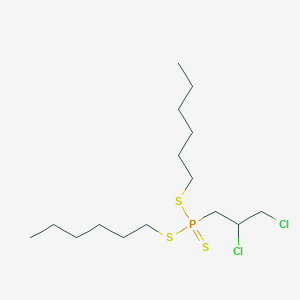

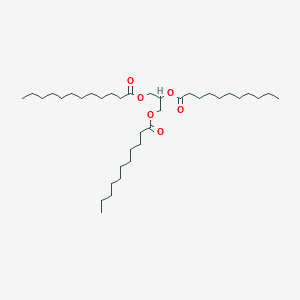
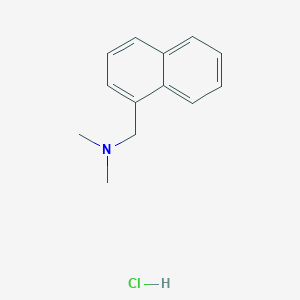
![Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate](/img/structure/B14511314.png)


